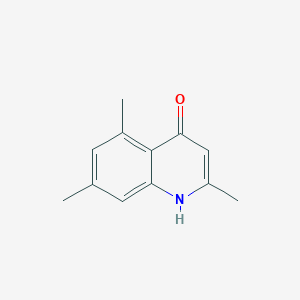

2,5,7-Trimethylquinolin-4-ol

Description

Overview of Quinolone Heterocycles in Organic and Medicinal Chemistry Research

Quinolones, and their isomeric counterparts quinolinones, are a critical class of nitrogen-containing heterocyclic compounds that hold a prominent position in the fields of organic and medicinal chemistry. mdpi.comresearchgate.net The quinolone structure, which consists of a bicyclic system fusing a benzene (B151609) ring to a pyridinone ring, serves as a "privileged scaffold." wikipedia.orgnih.gov This term reflects the core's ability to be modified at various positions, yielding a vast library of derivatives with a wide array of pharmacological and biological activities. researchgate.netmdpi.com

Historically recognized for their potent antibacterial properties, the applications of quinolone derivatives have expanded significantly. mdpi.comnih.gov Researchers have explored their potential as anticancer, anti-inflammatory, antiviral, and antimalarial agents. nih.govmdpi.com This versatility makes the quinolone scaffold a subject of continuous and intensive research, aiming to discover and develop novel therapeutic agents. researchgate.netnih.gov The ability to functionalize the molecule at multiple positions allows chemists to fine-tune its properties, leading to the synthesis of compounds with enhanced potency and novel mechanisms of action. mdpi.comoup.com

Structural Classification and Nomenclature of Quinolones

The quinolone family is characterized by a bicyclic core structure related to 4-quinolone. wikipedia.org These compounds are azaheterocycles that contain a quinoline (B57606) ring system linked to a carbonyl group. mdpi.com They are broadly divided into two main classes based on the position of this carbonyl group: quinolin-2(1H)-ones and quinolin-4(1H)-ones. mdpi.comnih.gov The compound of interest in this article, 2,5,7-Trimethylquinolin-4-ol, is a tautomeric form of a 4-quinolone, specifically 2,5,7-trimethyl-1H-quinolin-4-one. wikipedia.orgchemicalbook.com

Nomenclature for these compounds follows standard chemical naming conventions, where numbers indicate the positions of substituents on the bicyclic ring. The basic structure can be a quinolone, where position 8 is a carbon atom, or a naphthyridone, where position 8 is a nitrogen atom. nih.govbrieflands.com Further classification, particularly for antibacterial agents, is often done by "generations," which reflect their spectrum of activity and the chronological development of structural modifications, such as the addition of a fluorine atom at position 6 (fluoroquinolones). wikipedia.orgoup.com

| Structural Feature | Description | Relevance to this compound |

| Core Structure | Bicyclic system of a benzene ring fused to a pyridinone ring. wikipedia.org | The compound is built upon this fundamental quinolone scaffold. |

| Isomeric Class | Belongs to the quinolin-4-one class (existing as the quinolin-4-ol tautomer). mdpi.comwikipedia.org | The hydroxyl group is at position 4 of the quinoline ring. |

| Substituents | Methyl groups (–CH3) are attached at positions 2, 5, and 7. chemicalbook.com | These substituents define its specific identity and influence its chemical properties. |

Positioning of this compound within Quinolone Research Context

This compound is a specific derivative within the vast quinolone family. Its structure is defined by the quinolin-4-ol core with three methyl groups substituted at the 2, 5, and 7 positions. This compound is primarily utilized as a research chemical and a synthetic precursor. sigmaaldrich.com Its significance lies in its role as a building block for creating more complex quinoline derivatives. These derivatives are then studied for various potential biological activities, leveraging the established versatility of the quinolone scaffold. While not a therapeutic agent itself, its availability supports early-stage drug discovery and materials science research. For example, a related isomer, 2,4,7-trimethylquinoline-5-ol, has been synthesized and evaluated for its antimicrobial properties. researchgate.netscispace.comscirp.org

Historical Development of Quinolone Synthesis and Research

The history of quinolones dates back to the late 19th century with the first synthetic preparations of these heterocycles. mdpi.com The prolific development in this area, however, began in 1962 with the accidental discovery of nalidixic acid, a naphthyridone derivative, during the synthesis of the antimalarial drug chloroquine. nih.govoup.com This discovery sparked immense interest and led to the synthesis of over 10,000 patented quinolone molecules in the following decades. oup.com

Key advancements in the synthesis of the 4-quinolone core, which is central to the structure of this compound, include several classical named reactions.

Conrad-Limpach Synthesis (1887): This method involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction proceeds through a Schiff base intermediate, which is then thermally cyclized at high temperatures (around 250 °C) to form 4-hydroxyquinolines. synarchive.comnih.gov This remains a useful method for preparing 4-quinolone derivatives. mdpi.com

Gould-Jacobs Reaction (1939): This is another crucial method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikidoc.org It begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization, followed by hydrolysis and decarboxylation to yield the 4-hydroxyquinoline. mdpi.comwikipedia.org This reaction is effective for anilines with electron-donating groups in the meta position. wikipedia.org

These foundational synthetic strategies, along with modern variations, have enabled the extensive exploration of the quinolone chemical space, leading to the development of numerous compounds for a wide range of applications. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,5,7-trimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)13-9(3)6-11(12)14/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAFUJHEIQCSIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=CC2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352758 | |

| Record name | 2,5,7-trimethylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65674-07-9 | |

| Record name | 2,5,7-trimethylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65674-07-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5,7 Trimethylquinolin 4 Ol and Its Derivations

Classical and Established Quinoline (B57606) Cyclization Reactions

A variety of well-established reactions have been the bedrock of quinoline synthesis for over a century. iipseries.orgrsc.org These methods, while foundational, often require harsh reaction conditions.

Gould–Jacob Reaction Pathways

The Gould-Jacobs reaction is a key method for preparing 4-hydroxyquinoline (B1666331) derivatives. iipseries.orgrsc.orgwikipedia.org This process involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (EMME). iipseries.orgrsc.org The initial reaction forms an anilidomethylenemalonic ester. wikipedia.org Subsequent thermal cyclization, often at high temperatures, leads to the formation of the 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org The final steps involve saponification to the carboxylic acid, followed by decarboxylation to yield the 4-hydroxyquinoline. wikipedia.orgwikidoc.org

For the synthesis of 2,5,7-trimethylquinolin-4-ol, the starting aniline would be 3,5-dimethylaniline (B87155). The reaction would proceed through the initial condensation with a suitable β-ketoester, followed by a high-temperature intramolecular cyclization. ablelab.eu The reaction's success is often dependent on the temperature and reaction time, which must be carefully optimized to maximize yield and minimize degradation. ablelab.eu The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

A study on the thermal cyclization of (pyridyl)aminomethylenemalonates highlighted the influence of reaction conditions on regioselectivity, comparing gas-phase (flash vacuum pyrolysis) and solution-phase (reflux, microwave, and continuous flow) heating. d-nb.info

Friedländer Condensation and its Modified Protocols

The Friedländer synthesis is a straightforward and widely utilized method for producing poly-substituted quinolines. researchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group. researchgate.netresearchgate.netjk-sci.com This reaction can be catalyzed by acids, bases, or simply by heat. researchgate.netjk-sci.com

The generally accepted mechanism begins with the formation of a Schiff base, followed by an internal aldol (B89426) condensation. thieme-connect.com However, for acid-catalyzed procedures, an alternative mechanism involving the initial formation of an aldol product followed by cyclization cannot be dismissed. thieme-connect.com To synthesize this compound via this route, 2-amino-4,6-dimethylbenzaldehyde or a corresponding ketone would be reacted with a compound like acetone (B3395972) or ethyl acetoacetate (B1235776).

Numerous modifications have been developed to improve the efficiency and environmental footprint of the Friedländer synthesis. These include the use of various catalysts such as Lewis acids (e.g., zirconium triflate), ionic liquids, and heterogeneous catalysts like silica-supported P2O5. researchgate.netijcce.ac.irnih.gov Microwave irradiation has also been employed to accelerate the reaction, sometimes in conjunction with solid acid catalysts like Nafion NR50. jk-sci.commdpi.com

Pfitzinger Reaction Applications

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism initiates with the hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

To apply this to the synthesis of a precursor for this compound, one could envision using a substituted isatin and a ketone that would provide the desired methyl groups at the 2, 5, and 7 positions. The resulting quinoline-4-carboxylic acid could then be decarboxylated. The Halberkann variant, using N-acyl isatins, yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Recent improvements to the Pfitzinger reaction have focused on milder conditions and one-pot procedures. For instance, a TMSCl-mediated reaction of isatins with N,N-dimethylenaminones allows for the direct synthesis of quinoline-4-carboxylic esters under mild conditions. thieme-connect.comscispace.com

Skraup/Doebner–von Miller Reactions

The Skraup synthesis is a classic method for producing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol, often prepared in situ from aldehydes or ketones. wikipedia.orgresearchgate.net These reactions are typically catalyzed by strong acids. wikipedia.orgnih.gov

For the synthesis of 2,5,7-trimethylquinoline, 3,5-dimethylaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound. For example, reaction with crotonaldehyde (B89634) would introduce a methyl group at the 2-position. The mechanism of these reactions is complex and has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway. wikipedia.org

Improvements to these methods have aimed to make them more robust and versatile. One such improvement utilizes acrolein diethyl acetal (B89532) as a three-carbon annulation partner with anilines in a solvent-free medium. epa.gov

Conrad–Limpach Synthesis Strategies

The Conrad-Limpach synthesis is a key method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgsynarchive.com The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com Depending on the reaction conditions, the reaction can proceed through two different pathways. At lower to moderate temperatures, the aniline attacks the keto group, leading to a Schiff base that cyclizes upon heating (around 250 °C) to form a 4-hydroxyquinoline (Conrad-Limpach product). wikipedia.orgmdpi.com At higher initial temperatures, the aniline may attack the ester group, forming a β-ketoanilide that cyclizes to a 2-hydroxyquinoline (B72897) (Knorr product). iipseries.orgmdpi.com

To synthesize this compound, 3,5-dimethylaniline would be reacted with ethyl acetoacetate. The resulting enamine intermediate, upon heating, would undergo electrocyclic ring closure to form the desired quinolone. wikipedia.org

Modern Catalytic Approaches in Quinolone Synthesis

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for quinolone synthesis. These often involve transition metal catalysis or organocatalysis.

One study demonstrated the aromatization of 2,4,7-trimethyl-7,8-dihydro quinolinone to 2,4,7-trimethylquinoline-5-ol using manganese(III) acetate (B1210297). oalib.comscispace.comscirp.org This reaction proceeds via a free-radical mechanism. scispace.com

Palladium-catalyzed reactions have become a powerful tool for constructing 2-quinolone derivatives, often starting from o-iodoanilines. mdpi.com Copper-catalyzed reactions have also been developed. For instance, the alkynylation of quinolones with terminal alkynes can be achieved using Cu(I) salts, and an enantioselective version of this transformation has been explored. acs.org Other transition metals like cobalt and nickel have also been employed in catalytic cycles for quinoline synthesis. rsc.orgmdpi.com

In the realm of green chemistry, efforts have been made to use more benign solvents and catalysts. For example, the Friedländer synthesis has been performed using a reusable solid acid catalyst under microwave irradiation. mdpi.com Metal-free approaches are also gaining prominence. An organo-iodine-catalyzed electrophilic arene C(sp2)-H amination strategy has been developed for the efficient synthesis of N-activated 2-quinolones, avoiding the use of costly and toxic noble metals. chemrxiv.org Furthermore, N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for the synthesis of quinolin-4-ones. nih.gov

Table 1: Summary of Classical Quinoline Syntheses

| Reaction Name | Starting Materials | Key Intermediate(s) | Product Type | Ref. |

|---|---|---|---|---|

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | 4-Hydroxyquinoline | wikipedia.org |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | Schiff base, Aldol adduct | Substituted Quinoline | researchgate.net |

| Pfitzinger | Isatin, Carbonyl compound | Keto-acid, Imine | Quinoline-4-carboxylic acid | wikipedia.org |

| Skraup | Aniline, Glycerol, Oxidizing agent | Acrolein (in situ) | Quinoline | iipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Michael adduct, Schiff base | Substituted Quinoline | wikipedia.org |

| Conrad-Limpach | Aniline, β-Ketoester | Schiff base (enamine) | 4-Hydroxyquinoline | wikipedia.org |

Transition Metal-Catalyzed Cyclizations

Transition-metal catalysis holds a dominant position in the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.in These methods offer high efficiency and the ability to construct intricate molecular architectures from readily available starting materials. ias.ac.in Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), iron (Fe), and cobalt (Co) have been extensively used. ias.ac.inmdpi.com

Common strategies involve the cyclization and annulation of substituted anilines with various coupling partners. For instance, palladium-catalyzed reactions are prominent, such as the annulation of o-iodo-anilines with propargyl alcohols to yield 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Another palladium-catalyzed approach is the Wacker-type oxidative cyclization, which can be used to construct 2-methylquinolines. organic-chemistry.org

Copper-catalyzed methods provide an economical and efficient route. One such strategy involves the reaction of anilines and aldehydes, proceeding through C-H functionalization, C-N/C-C bond formation, and subsequent C-C bond cleavage, using molecular oxygen as a green oxidant. ias.ac.in

While specific examples detailing the synthesis of this compound via these exact methods are not prevalent in the reviewed literature, these general protocols are widely applicable for creating diverse quinoline derivatives. The table below summarizes key transition-metal-catalyzed approaches applicable to quinoline synthesis.

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium (Pd) | o-Iodo-anilines + Propargyl alcohols | 2,4-Disubstituted quinolines | Mild conditions, diverse functional group tolerance. organic-chemistry.org |

| Copper (Cu) | Anilines + Aldehydes | Substituted quinolines | Uses O₂ as an oxidant; economical. ias.ac.in |

| Cobalt (Co) | 2-Aminoaryl alcohols + Ketones | Substituted quinolines | Ligand-free, mild conditions. mdpi.com |

| Nickel (Ni) | 2-Iodoanilines + Alkynyl aryl ketones | 2,4-Disubstituted quinolines | Efficient cyclization. organic-chemistry.org |

| Rhodium (Rh) | Enaminones + Anthranils | 3-Substituted quinolines | Ruthenium-catalyzed annulation. mdpi.com |

Metal-Free and Organocatalytic Methodologies

To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic synthetic routes have gained significant traction. rsc.org These methods often provide improved atom economy and are considered environmentally benign. rsc.org

The Conrad-Limpach reaction, a classical method, involves the reaction of anilines with β-ketoesters to produce quinolin-4-ols. mdpi.com This approach is highly relevant for the synthesis of the target compound's core structure. Similarly, the Friedländer synthesis, which can be catalyzed by acids, bases, or even proceed without a catalyst under heat, condenses an o-substituted aniline with a ketone bearing a reactive α-methylene group. rsc.org

Organocatalysis, which uses small organic molecules to accelerate reactions, has also been applied to quinoline synthesis. For example, a phenalenyl-based molecule has been shown to catalyze the synthesis of substituted quinolines through a borrowing hydrogen pathway, representing a novel metal-free C-alkylation strategy. organic-chemistry.org Furthermore, reactions can be promoted by simple catalysts like molecular iodine or proceed under catalyst-free conditions, enhancing their green profile. rsc.org

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry—minimizing waste, reducing energy consumption, and eliminating hazardous substances—have profoundly influenced the development of modern synthetic protocols for quinolines. researchgate.net

The use of ultrasound irradiation is a prominent green technique that can dramatically reduce reaction times and improve yields. researchgate.netbenthamdirect.com Sonication promotes the synthesis of quinolines by efficiently catalyzing condensation reactions. For example, the reaction of isatin with ketones to form quinolines can be effectively promoted by ultrasound in aqueous media. researchgate.net This method is noted for being convenient, easily controlled, and reducing environmental pollution. rsc.orgresearchgate.net

Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, recyclable solvent and catalyst systems. researchgate.netbenthamdirect.com Their use is a hallmark of green chemistry. Basic ionic liquids based on imidazolium (B1220033) cations have been shown to efficiently catalyze quinoline synthesis. researchgate.net The combination of ionic liquids with ultrasound irradiation can create a synergistic effect, allowing reactions to proceed at room temperature with high efficiency. researchgate.netpnu.ac.ir For instance, the synthesis of pyrazolo quinoline derivatives has been achieved in a one-pot, three-component reaction using the ionic liquid [BMIM]BF₄ in ethanol (B145695) under ultrasound assistance. nih.gov

Broader eco-friendly modifications focus on using greener solvents, employing reusable catalysts, or developing catalyst-free processes. researchgate.netnih.gov Water and ethanol are increasingly used as benign solvents for quinoline synthesis. researchgate.netnih.gov Catalyst-free techniques, often driven by heat, further support sustainable chemistry principles. researchgate.net Solid acid catalysts, such as Nafion NR50, have been used under microwave conditions as a reusable and environmentally friendly option for the Friedländer quinoline synthesis. mdpi.com

The following table summarizes various green chemistry approaches for quinoline synthesis.

| Green Technique | Catalyst/Medium | Conditions | Advantages |

| Ultrasound Irradiation | Basic Ionic Liquid (BIL) | Aqueous media, room temp. | Reduced reaction time, high selectivity, omission of side reactions. researchgate.net |

| Ionic Liquid | [HMIm]HSO₄ | Ultrasound | Green, efficient, reusable catalyst, short reaction times. pnu.ac.ir |

| Ionic Liquid + Ultrasound | [BMIM]BF₄ | Ethanol, ambient temp. | Reusable IL, mild conditions, good yields. nih.gov |

| Microwave Irradiation | Nafion NR50 (Solid Acid) | Ethanol | Environmentally friendly, reusable catalyst. mdpi.com |

| Greener Solvents | p-TSA, K₂CO₃, etc. | Water, Ethanol | Minimizes hazardous solvent use. researchgate.netresearchgate.net |

Aromatization Reactions for Quinolinone Precursors

A key strategy for synthesizing certain quinolinols involves the aromatization of a hydrogenated quinoline precursor, such as a dihydroquinolinone. mdpi.comoalib.com This approach allows for the construction of the core ring system first, followed by a final oxidation/aromatization step to yield the desired product.

A specific example of this methodology is the synthesis of 2,4,7-trimethylquinoline-5-ol (an isomer of the title compound) from its corresponding precursor, 2,4,7-trimethyl-7,8-dihydro quinolinone . oalib.comscirp.orgscispace.com In this reaction, manganese (III) acetate is used as an effective agent to promote the aromatization. oalib.comscirp.org The reaction involves boiling the dihydro quinolinone precursor with manganese (III) acetate. scirp.org The transformation is confirmed by the disappearance of the C=O ketone signal in the IR spectrum and the appearance of a broad -OH signal, indicating the formation of the quinolinol. scirp.orgscispace.com This method provides a direct route to the final aromatic product from a stable precursor. scispace.com

| Precursor | Reagent | Product | Yield | Reference |

| 2,4,7-trimethyl-7,8-dihydro quinolinone | Manganese (III) acetate | 2,4,7-trimethylquinoline-5-ol | 43% | scirp.orgscispace.com |

Manganese (III) Acetate-Mediated Aromatization

Manganese (III) acetate is a versatile oxidizing agent known to facilitate various transformations, including the aromatization of cyclic systems. While a direct application to this compound is not prominently documented, its utility has been demonstrated in the synthesis of a closely related isomer, 2,4,7-trimethylquinolin-5-ol. scirp.orgscispace.comresearchgate.net

In a notable study, 2,4,7-trimethyl-7,8-dihydro quinolinone was used as the starting ketone derivative for an aromatization reaction. scirp.orgscispace.com The synthesis was achieved by first preparing manganese (III) acetate in situ from KMnO₄ dissolved in an acetic acid-benzene mixture. scirp.orgscispace.com The subsequent addition of the dihydro quinolinone precursor and heating resulted in the formation of the aromatic quinolinol product. scirp.orgscispace.com The reaction proceeds via a radical mechanism, where Mn(OAc)₃ transforms the ketone into a more stable aromatic structure. scispace.com After purification, the final product, 2,4,7-trimethylquinoline-5-ol, was obtained with a 43% yield. researchgate.net

This method highlights a powerful strategy for generating aromatic quinolones from their partially saturated precursors. The key experimental details are summarized in the table below.

Table 1: Manganese (III) Acetate-Mediated Aromatization of a Quinolinone Isomer

| Starting Material | Product | Reagent | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| 2,4,7-Trimethyl-7,8-dihydro quinolinone | 2,4,7-Trimethylquinolin-5-ol | Manganese (III) Acetate | 43 | 11 |

Data sourced from Akkuş, G.U. (2016). scirp.orgresearchgate.net

Oxidative Cyclization Reactions

Oxidative cyclization represents a broad class of reactions for constructing heterocyclic rings like quinoline. rsc.org These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a single transformative step, frequently employing a metal catalyst and an oxidant. rsc.org

Several classic named reactions, such as the Gould-Jacobs, Conrad-Limpach, and Friedländer syntheses, form the basis for many quinoline preparations. rsc.org Modern adaptations often modify these with greener protocols or transition metal mediation to improve yields and conditions. rsc.org

For instance, a general approach involves the palladium-catalyzed oxidative cyclization of anilines with aryl allyl alcohols to furnish quinoline derivatives. rsc.org Another strategy employs copper catalysts for the aerobic oxidation and cyclization of C(sp³)–H/C(sp²) bonds. While these represent general pathways, the synthesis of 4-hydroxyquinolines, also known as quinolin-4-ones, is often achieved through methods like the Gould-Jacobs or Conrad-Limpach reactions. wikipedia.orgwikipedia.org

The Gould-Jacobs reaction synthesizes 4-hydroxyquinolines from an aniline and a malonic ester derivative, such as diethyl ethoxymethylenemalonate. wikipedia.orgdrugfuture.comwikidoc.org The process begins with a condensation-substitution, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline product. wikipedia.orgwikidoc.org This method is particularly effective for anilines bearing electron-donating groups in the meta-position, which would be relevant for the synthesis of this compound from 3,5-dimethylaniline. wikipedia.org

The Conrad-Limpach synthesis also utilizes anilines and β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, dictate the final product. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed. wikipedia.org Heating this intermediate to high temperatures (around 250 °C), often in an inert solvent like mineral oil, promotes an electrocyclic ring closure to form the thermodynamically stable 4-hydroxyquinoline. wikipedia.orgsynarchive.com

Regioselectivity and Stereoselectivity in this compound Synthesis

Stereoselectivity is not a factor in the synthesis of this compound as the final product is an achiral, planar aromatic molecule.

Regioselectivity , however, is of paramount importance. The precise placement of the three methyl groups and the hydroxyl group is determined by the choice of starting materials and reaction pathway. In classical quinoline syntheses, controlling regioselectivity can be a significant challenge, especially when using unsymmetrical substrates. rsc.org

For the targeted synthesis of this compound, the logical starting aniline would be 3,5-dimethylaniline . This precursor provides the foundational structure for the methyl groups at positions 5 and 7 of the final quinoline ring.

In a Conrad-Limpach or Gould-Jacobs type synthesis, the remaining portion of the quinoline ring, including the 2-methyl and 4-ol groups, would be introduced by the second reactant. The use of ethyl acetoacetate or a similar β-ketoester would provide the necessary atoms. The reaction between 3,5-dimethylaniline and ethyl acetoacetate would lead specifically to the desired 2,5,7-trimethyl-4-hydroxyquinoline product.

In the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, regioselectivity can be an issue with unsymmetrical ketones. rsc.orgresearchgate.net However, by carefully selecting a pre-functionalized 2-amino-3,5-dimethylacetophenone, one could control the placement of the substituents with high fidelity. The use of specific catalysts, such as novel amine catalysts, has been shown to improve regioselectivity in Friedländer annulations, favoring the formation of 2-substituted quinolines. organic-chemistry.org

Synthetic Routes to Functionalized this compound Derivatives

The functionalization of the quinoline core is crucial for modifying its chemical and biological properties. This can be achieved either by using already functionalized starting materials in a de novo synthesis or by direct modification of the pre-formed quinoline ring.

A common strategy for functionalization involves nucleophilic aromatic substitution (SNAr) reactions, particularly on quinoline rings activated by electron-withdrawing groups like nitro groups. nih.gov For instance, a 6-bromo-5-nitroquinoline (B1267105) can be reacted with nucleophiles like piperazine (B1678402) or morpholine (B109124) to create functionalized derivatives. nih.gov

Another powerful method is the Chan-Lam coupling, a copper-catalyzed cross-coupling reaction. This has been used to synthesize phenoxy-quinoline derivatives by reacting a quinolin-4-ol with various aryl boronic acids. mdpi.com The reaction conditions, including the choice of solvent and base, can be optimized to achieve excellent yields. mdpi.com

A practical example of building complexity on a related quinoline scaffold is shown in the synthesis of quinoline-based carboxylic acids. This multi-step functionalization demonstrates how the core structure can be elaborated.

Table 2: Example of a Multi-Step Synthesis for a Functionalized Quinoline Derivative

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 6-Bromoquinolin-4-ol | Aryl boronic acid, Cu(OAc)₂ | 6-Bromo-4-(aryloxy)quinoline | Chan-Lam coupling to add a functionalized side chain. |

| 2 | 6-Bromo-4-(aryloxy)quinoline | Palladium catalyst, CO, alcohol | Methyl 4-(aryloxy)quinoline-6-carboxylate | Palladium-catalyzed carbonylation to install an ester group. |

| 3 | Methyl 4-(aryloxy)quinoline-6-carboxylate | LiOH, H₂O | 4-(Aryloxy)quinoline-6-carboxylic acid | Saponification (hydrolysis) of the ester to yield the final carboxylic acid. |

This table represents a general synthetic strategy for functionalization based on established chemical transformations. mdpi.com

Such synthetic routes provide access to a wide array of functionalized quinoline derivatives, enabling the exploration of their potential in various scientific fields. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 2,5,7 Trimethylquinolin 4 Ol and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis and Signal Assignment

Proton NMR (¹H-NMR) provides information on the number of different types of protons and their neighboring atoms. For 2,5,7-trimethylquinolin-4-ol, one would anticipate distinct signals corresponding to the three methyl groups, the protons on the heterocyclic and benzene (B151609) rings, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

While specific spectral data for this compound is not extensively documented in publicly available literature, a detailed analysis can be performed on analogous compounds. For instance, the isomeric compound 2,4,7-trimethylquinoline-5-ol has been synthesized and characterized. scispace.comoalib.comscirp.orgresearchgate.netscirp.org The ¹H-NMR spectrum of 2,4,7-trimethylquinoline-5-ol, recorded in deuterochloroform (CDCl₃), shows singlet peaks for the three methyl groups at δ 2.15, 2.70, and 2.93 ppm. scirp.org A multiplet observed between δ 6.93 and 7.22 ppm corresponds to the aromatic protons, and a broad singlet at δ 8.12 ppm is characteristic of the hydroxyl (-OH) proton. scirp.org

Table 1: ¹H-NMR Data for 2,4,7-Trimethylquinoline-5-ol

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 2.15 | Singlet | 3H | CH₃ |

| 2.70 | Singlet | 3H | CH₃ |

| 2.93 | Singlet | 3H | CH₃ |

| 6.93 - 7.22 | Multiplet | 3H | Ar-H |

| 8.12 | Broad Singlet | 1H | OH |

Source: scirp.org

For other quinoline (B57606) derivatives, such as ethyl 8-bromo-7-methylquinoline-2-carboxylate, the methyl group appears as a singlet at δ 2.67 ppm, while the aromatic protons are observed as doublets and doublets of doublets in the δ 7.67-8.73 ppm range. rsc.org This illustrates how the position and nature of substituents significantly affect the chemical shifts of the protons on the quinoline core.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Interpretation

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Due to its low natural abundance, ¹³C-NMR is less sensitive than ¹H-NMR. udel.edu For this compound, twelve distinct signals are expected, corresponding to each carbon atom in its unique chemical environment. The chemical shifts would differentiate between the methyl carbons, the aromatic carbons, and the carbons bonded to nitrogen and oxygen. The carbon atom attached to the hydroxyl group (C-4) is expected to resonate at a significantly downfield position, typically around 180 ppm in related quinolin-4-one structures.

The ¹³C-NMR spectrum of the analogous compound 2,4,7-trimethylquinoline-5-ol shows ten signals, indicating the carbon framework. scirp.org The methyl carbons appear at δ 20.2 and 24.6 ppm, while the aromatic and heterocyclic carbons resonate in the range of δ 104.4 to 159.7 ppm. scirp.org

Table 2: ¹³C-NMR Data for 2,4,7-Trimethylquinoline-5-ol

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 20.2 | CH₃ |

| 24.6 | CH₃ |

| 104.4 | Aromatic C |

| 113.6 | Aromatic C |

| 121.2 | Aromatic C |

| 136.3 | Aromatic C |

| 138.3 | Aromatic C |

| 147.3 | Aromatic C |

| 152.7 | Aromatic C |

| 159.7 | Aromatic C |

Source: scirp.org

In other derivatives like ethyl 8-bromo-7-methylquinoline-2-carboxylate, the methyl carbon signal is at δ 24.1 ppm, and the quinoline carbons are spread across δ 122.1-147.9 ppm. rsc.org The carbonyl carbon of the ester group in this analog appears at δ 165.1 ppm. rsc.org

Advanced NMR Techniques for Structural Confirmation (e.g., 2D HMBC NMR)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the exact placement of substituents on the quinoline ring. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds.

For this compound, an HMBC experiment would be crucial to definitively assign the ¹H and ¹³C signals. For example, it would show correlations between the protons of the methyl group at C-2 and the carbon atoms at C-2 and C-3. Similarly, correlations between the protons of the methyl groups at C-5 and C-7 and the adjacent carbons on the benzene ring would confirm their positions. While specific HMBC data for this compound is not available, the application of this technique is a standard and necessary step for the unambiguous structural elucidation of such substituted heterocyclic systems.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pg.edu.pl

For this compound, the key expected IR absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic methyl groups (around 2850-2960 cm⁻¹).

Stretching vibrations for C=C and C=N bonds within the quinoline ring system, typically found in the 1500-1650 cm⁻¹ region.

A C-O stretching vibration, expected in the 1200-1300 cm⁻¹ range.

The reported IR spectrum for the analogous 2,4,7-trimethylquinoline-5-ol shows a characteristic broad band at 3420 cm⁻¹, confirming the presence of the -OH group. scirp.org Similarly, for ethyl 8-hydroxyquinoline-2-carboxylate, a broad O-H stretch is observed at 3198 cm⁻¹, along with a strong C=O stretch from the ester at 1734 cm⁻¹. rsc.org These examples highlight the utility of IR spectroscopy in identifying key functional groups in quinoline derivatives.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The molecular formula of this compound is C₁₂H₁₃NO, giving it a molecular weight of 187.24 g/mol . sigmaaldrich.com In a mass spectrum, one would expect to find a molecular ion peak (M⁺) at m/z ≈ 187. In techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), the protonated molecule ([M+H]⁺) is often observed.

For the related compound 2,4,7-trimethylquinoline-5-ol, FAB-MS analysis showed a peak at m/z 188.10, corresponding to the protonated molecule [M+H]⁺, which confirms its molecular weight of 187.10 g/mol . scispace.comscirp.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition. For example, HRMS of ethyl 8-bromo-7-methylquinoline-2-carboxylate gave an [M+H]⁺ ion at m/z 294.0131, which is consistent with its calculated mass for the formula C₁₃H₁₂BrNO₂. rsc.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Molecular Weight Determination

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used to determine the molecular weight of thermally labile and non-volatile compounds. wikipedia.orgrsc.org In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of atoms, typically argon or xenon. wikipedia.orgumd.edu This process generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which are then analyzed by the mass spectrometer. taylorandfrancis.com

In the characterization of quinolin-4-ol derivatives, FAB-MS has been effectively used to confirm their molecular weights. For instance, in a study involving the synthesis of 2,4,7-trimethylquinolin-5-ol, a structural analog of the target compound, FAB-MS was employed to identify the molecular ion peak. The analysis of 2,4,7-trimethylquinolin-5-ol yielded a prominent [M+H]⁺ ion at an m/z of 188.10, which corresponds to the calculated molecular weight of the compound (187.10 g/mol ) plus a proton. scirp.orgscispace.com This confirmed the successful synthesis of the desired quinoline derivative.

Similarly, other studies on quinoline derivatives have utilized FAB-MS to ascertain the molecular weights of newly synthesized compounds. uj.edu.plgoogle.com The technique's ability to produce intact molecular ions makes it a valuable tool for the initial characterization of these types of molecules. taylorandfrancis.com

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) | Reference |

| 2,4,7-Trimethylquinolin-5-ol | C₁₂H₁₃NO | 187.10 | 188.10 | scirp.orgscispace.com |

| α-Naphthol | C₁₀H₈O | 144.17 | 145.06 | scirp.orgscispace.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu The gas chromatograph separates volatile and thermally stable compounds in a mixture based on their boiling points and interactions with a stationary phase. etamu.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. miamioh.edu This mass spectrum serves as a "fingerprint" that can be used for identification by comparing it to libraries of known spectra. scispace.com

GC-MS is widely used to assess the purity of synthesized compounds and to identify unknown substances in a sample. scispace.comepa.gov The retention time from the gas chromatogram provides an additional layer of identification. etamu.edu In the analysis of trimethylquinoline derivatives, GC-MS can be employed to ensure the purity of the synthesized this compound and to identify any byproducts from the reaction. The NIST WebBook provides mass spectrum data for related compounds like 2,4,6-trimethylquinoline, which can be used as a reference for the identification of similar structures. nist.gov

The process involves injecting a solution of the sample into the GC, where it is vaporized and carried by an inert gas through a column. wjarr.com As the compounds elute from the column, they are introduced into the mass spectrometer, which generates a total ion chromatogram (TIC) and individual mass spectra for each peak. etamu.edu

| Analytical Aspect | Description |

| Purity Assessment | A single, sharp peak in the gas chromatogram at a specific retention time indicates a high degree of purity. |

| Identification | The mass spectrum of the eluted peak is compared with standard spectral libraries (e.g., NIST) for positive identification. |

| Byproduct Analysis | Additional peaks in the chromatogram can be analyzed to identify and quantify impurities or reaction byproducts. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. measurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. algimed.com Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass is the calculated mass based on the sum of the masses of the most abundant isotopes of the constituent atoms. bioanalysis-zone.comalgimed.com

HRMS is invaluable for distinguishing between compounds that have the same nominal molecular weight but different elemental formulas. bioanalysis-zone.com For a compound like this compound (C₁₂H₁₃NO), HRMS can confirm its elemental composition by providing an experimental mass that is extremely close to the calculated theoretical mass. sigmaaldrich.com For instance, a study on imidazo[4,5-c]quinoline derivatives used LC-HRMS to confirm the exact mass of a synthesized compound, finding a measured MH+ of 403.1550, which was in close agreement with the calculated exact mass of 403.1519. google.com

The ability to obtain an exact mass provides a high degree of confidence in the identification of a compound, which is crucial in the structural elucidation of novel molecules. measurlabs.com

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₂H₁₃NO | 187.099714 |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray Diffraction (XRD) Crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal. pages.dev By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the precise positions of the atoms, bond lengths, and bond angles can be determined. pages.dev

For quinoline derivatives, X-ray crystallography provides unambiguous proof of their structure, including the regiochemistry of substituents. A study on new quinoline derivatives reported the use of X-ray single-crystal diffraction to confirm the structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate. researchgate.net Similarly, the crystal structure of 4-methylquinolinium hydrogensquarate was elucidated using single-crystal X-ray diffraction. bas.bg

The process involves growing a single crystal of the compound, mounting it on a goniometer, and exposing it to a focused X-ray beam. libretexts.org The resulting diffraction pattern is collected on a detector and analyzed to solve the crystal structure. libretexts.org While obtaining a suitable crystal can be a challenge, the detailed structural information provided by XRD is unparalleled. biointerfaceresearch.com

Computational Chemistry and Theoretical Investigations of 2,5,7 Trimethylquinolin 4 Ol

Quantum Chemical Calculations: An Uncharted Territory

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the atomic level. However, specific studies employing these methods for 2,5,7-trimethylquinolin-4-ol are not presently available.

Ab Initio Methods in Molecular System Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide benchmark data for molecular systems. The application of these methods to this compound would provide a highly accurate determination of its electronic energy and wavefunction, serving as a valuable reference for validating less computationally intensive methods.

Electronic Structure and Molecular Orbital Analysis: Awaiting Investigation

The electronic properties of a molecule are key to understanding its chemical behavior, including its reactivity and its interactions with other molecules.

Frontier Molecular Orbital (FMO) Calculations (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. A small HOMO-LUMO gap generally indicates a more reactive molecule. Calculation of these parameters for this compound would provide significant insights into its potential for participating in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how a molecule will interact with other chemical species. For this compound, an MEP map would highlight the areas most likely to be involved in hydrogen bonding and other intermolecular interactions, providing a roadmap for its chemical reactivity.

Theoretical Studies on Reaction Mechanisms and Energetics: A Future Prospect

Energy Profiles and Transition State Analysis

The study of reaction mechanisms through computational chemistry hinges on mapping the potential energy surface (PES) of a given transformation. For quinoline (B57606) derivatives, methods like Density Functional Theory (DFT) are employed to calculate the energies of reactants, products, and intermediate structures.

Energy profile calculations are crucial for understanding the kinetics and thermodynamics of a reaction. By identifying the lowest energy path from reactants to products, the reaction mechanism can be elucidated. A key aspect of this analysis is the location of transition states (TS), which represent the maximum energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. Computational programs can perform transition state searches to identify the specific molecular geometry of these high-energy structures. For synthetic pathways leading to quinolin-4-one scaffolds, such as the Gould-Jacobs or Camps reactions, theoretical calculations can model the energy profiles of each step, including cyclization and condensation, to predict the feasibility of the reaction under specific conditions mdpi.com.

Reaction Pathways and Intermediate Characterization

Computational methods are instrumental in exploring and validating plausible reaction pathways for the synthesis of complex molecules like this compound. The synthesis of the core quinolin-4-one structure can be achieved through several established routes, including the Gould-Jacobs reaction, Camps cyclization, and modern palladium-catalyzed methods mdpi.com.

Theoretical studies can model these pathways to provide detailed structural and energetic information about all species involved. This includes the starting materials, any reactive intermediates, transition states, and the final products. For instance, in the Camps cyclization, which involves the intramolecular cyclization of N-(2-acylaryl)amides, computational analysis can characterize the enolate intermediates and the subsequent aldol (B89426) condensation and dehydration steps mdpi.com. By calculating the geometry and stability of these transient species, chemists can understand the factors that control the reaction's outcome and regioselectivity. Heuristically-aided quantum chemistry approaches can also be used to explore potential energy surfaces and predict feasible reaction pathways from reactants to products, even for complex organic reactions chemrxiv.org.

Tautomerism and Isomerization Studies

The 4-hydroxyquinoline (B1666331) scaffold, central to this compound, exhibits keto-enol tautomerism. It can exist in the enol form (4-hydroxyquinoline) or the keto form (quinolin-4(1H)-one). Experimental and computational studies on the parent quinolin-4-one and its derivatives have been conducted to determine the relative stability of these tautomers.

Quantum chemical calculations, particularly using DFT methods, consistently show that the keto tautomer is significantly more stable than the enol form in both the gas phase and in various solvents researchgate.netresearchgate.net. The greater stability of the quinolin-4(1H)-one form is supported by X-ray crystallography, which shows bond lengths characteristic of a keto structure, and by NMR spectroscopy in polar solvents, which displays signals consistent with the 4-oxo-form researchgate.net. Computational models can quantify this energy difference, providing a theoretical basis for the predominance of the keto form. These studies are crucial for understanding the molecule's reactivity, as the different tautomers possess distinct chemical properties.

Table 1: Theoretical Relative Energies of Quinolin-4-one Tautomers Note: This table represents generalized findings for the core quinolin-4-one structure. Values are illustrative and depend on the specific computational method and basis set used.

| Tautomer | Structure | Relative Energy (kcal/mol) | Stability |

| Keto | Quinolin-4(1H)-one | 0.00 | More Stable |

| Enol | 4-Hydroxyquinoline | > 5.0 | Less Stable |

Prediction of Spectroscopic Parameters

Theoretical calculations are a valuable aid in interpreting experimental spectra. By predicting spectroscopic parameters for a proposed structure, chemists can confirm its identity and gain a deeper understanding of its electronic and vibrational properties.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP) or Hartree-Fock (HF) theory, is a reliable approach for calculating the nuclear magnetic shielding tensors of a molecule. From these tensors, the isotropic chemical shifts (δ) can be derived .

These theoretical chemical shifts for ¹H and ¹³C nuclei are then compared to experimental values. A strong correlation between the calculated and observed spectra provides powerful evidence for the correct structural assignment. For quinoline derivatives, computational studies have successfully interpreted and assigned NMR signals, noting the influence of electronegative atoms and substituent positions on the chemical shifts of nearby protons and carbons .

Table 2: Representative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) Note: The data below is illustrative for a generic quinolin-4-one scaffold and does not represent experimentally verified data for this compound.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C2 | 140.5 | 7.90 |

| C3 | 110.2 | 6.25 |

| C4 | 178.1 | - |

| C4a | 125.6 | - |

| C5 | 126.3 | 8.15 |

| C6 | 124.5 | 7.40 |

| C7 | 132.8 | 7.65 |

| C8 | 118.0 | 7.50 |

| C8a | 141.2 | - |

| N1-H | - | 11.80 |

Vibrational spectroscopy can be effectively modeled using computational methods. By performing frequency calculations, typically at the DFT level of theory, a molecule's harmonic vibrational frequencies and their corresponding infrared (IR) intensities can be predicted nih.gov. These calculations help in the assignment of experimental IR and Raman spectra.

The computed frequencies often have a systematic error compared to experimental values, so they are commonly multiplied by a scaling factor to improve agreement. Theoretical spectra allow for the unambiguous assignment of complex vibrational modes. For the quinolin-4(1H)-one structure, key predicted vibrations would include the C=O stretching of the keto group, the N-H stretching of the amide, C-H stretching in the aromatic and methyl regions, and various C=C and C-N stretching modes within the heterocyclic ring system nih.gov.

Table 3: Predicted Characteristic Vibrational Frequencies for a Quinolin-4-one Core Note: Frequencies are illustrative and based on DFT calculations for related structures. Experimental values may vary.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amide N-H | ~3400 |

| C-H Stretch | Aromatic C-H | 3050 - 3150 |

| C-H Stretch | Methyl C-H | 2900 - 3000 |

| C=O Stretch | Keto C=O | ~1650 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

Molecular Modeling and Simulation

Beyond static structural and energetic calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with other molecules, particularly biological macromolecules. These methods are foundational in computer-aided drug design mdpi.com.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). For quinoline derivatives, which are known to inhibit various enzymes like kinases, HIV reverse transcriptase, and telomerase, docking studies can elucidate the specific binding mode within the protein's active site mdpi.comnih.govnih.gov. This provides insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the molecule's biological activity.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems over time. An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion. For a ligand-protein complex identified through docking, MD simulations can be used to assess the stability of the binding pose and analyze the flexibility of both the ligand and the protein nih.gov. These simulations, often run for nanoseconds or longer, offer a more realistic picture of the molecular interactions in a solvated environment.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields of aligned molecules are used to build a statistical model that can predict the activity of new, unsynthesized compounds mdpi.com. This approach is valuable for guiding the design of novel quinoline derivatives with enhanced potency.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its behavior in a biological environment, such as its interaction with a target protein or a cell membrane. The simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.

The application of MD simulations to this compound would typically involve placing the molecule in a simulated physiological environment, such as a box of water molecules, and observing its conformational changes and interactions with its surroundings. This can reveal information about the compound's stability, flexibility, and preferred orientations when interacting with other molecules.

Table 1: Illustrative Data from Molecular Dynamics Simulations of this compound in a Simulated Biological Environment

| Simulation Parameter | Hypothetical Value/Observation | Significance for this compound |

| Root Mean Square Deviation (RMSD) | Low and stable over the simulation time | Indicates that the molecule maintains a stable conformation. |

| Radius of Gyration (Rg) | Consistent value | Suggests the molecule does not undergo significant unfolding or compaction. |

| Solvent Accessible Surface Area (SASA) | Fluctuates around an average value | Provides insight into the exposure of different parts of the molecule to the solvent. |

| Hydrogen Bonds | Formation of transient hydrogen bonds with water | Indicates the molecule's ability to interact with an aqueous environment. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). This approach is particularly useful for studying large molecular systems where a specific region, such as the active site of an enzyme interacting with a ligand like this compound, requires a high level of theoretical accuracy.

In a QM/MM simulation, the chemically reactive part of the system (e.g., the ligand and the key residues of the protein's active site) is treated with quantum mechanics, which can accurately describe electronic rearrangements, bond breaking, and bond formation. The rest of the system (the bulk of the protein and the solvent) is treated with the computationally less expensive molecular mechanics force fields. This dual approach allows for the detailed investigation of reaction mechanisms and binding energies in a way that would be computationally prohibitive with pure QM methods.

Fragment Molecular Orbital (FMO) Method for Large Systems

The Fragment Molecular Orbital (FMO) method is a computational technique designed to perform quantum mechanical calculations on large molecular systems, such as protein-ligand complexes. The FMO method breaks down a large molecule into smaller, manageable fragments. Quantum mechanical calculations are then performed on individual fragments and pairs of fragments to determine their energies and interactions.

For a system involving this compound bound to a target protein, the FMO method could be used to calculate the total energy of the complex and to analyze the individual interactions between the ligand and each amino acid residue of the protein. This provides a detailed picture of the key interactions driving the binding event, such as hydrogen bonds and electrostatic interactions.

In Silico Screening and Drug Design Principles

Structure-Based Drug Design Concepts

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structural information of a biological target, typically a protein or nucleic acid. The goal of SBDD is to design and optimize a ligand that can bind to the target with high affinity and selectivity, thereby modulating its biological function.

In the context of this compound, if the structure of a relevant biological target is known, SBDD techniques can be employed to predict how the compound might bind to it. Molecular docking is a key SBDD tool that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The results of docking studies can provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, which shows the specific interactions between the ligand and the target.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Hypothetical Result | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A negative value suggests a favorable binding interaction. |

| Predicted Interactions | Hydrogen bond with Serine-122, Pi-pi stacking with Tyrosine-234 | Identifies key amino acid residues involved in binding. |

| RMSD of Docked Pose | 1.2 Å | A low RMSD from a known binding mode (if available) indicates a good prediction. |

Machine Learning Applications in Compound Design

Machine learning (ML) is a subset of artificial intelligence where algorithms are trained on large datasets to recognize patterns and make predictions. In drug discovery, ML models can be trained on vast libraries of chemical compounds and their associated biological activities to predict the properties of new, untested molecules. mdpi.comnih.gov

For this compound, ML models could be used to predict a wide range of properties, including its potential biological targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and even its synthetic accessibility. nih.gov These predictions can help to prioritize compounds for further experimental investigation and to guide the design of new analogs with improved properties. Various ML algorithms, such as random forests, support vector machines, and deep neural networks, are employed for these tasks. mdpi.com

Mechanistic Chemical Studies of 2,5,7 Trimethylquinolin 4 Ol and Quinolone Reactivity

Investigation of Reaction Pathways and Intermediates

The formation and transformation of the quinolone ring system are governed by complex reaction pathways involving various intermediates. Mechanistic elucidation of these pathways is key to controlling reaction outcomes and optimizing synthetic strategies.

The synthesis of the 4-quinolone core, as seen in 2,5,7-trimethylquinolin-4-ol, is often achieved through cyclization reactions. One of the classic methods is the Conrad-Limpach-Knorr reaction. mdpi.com The mechanism is dependent on reaction conditions. For the synthesis of 4-quinolones, the reaction typically proceeds through the formation of a β-arylaminoacrylate intermediate. mdpi.com This intermediate, formed from an aniline (B41778) derivative and a β-ketoester, undergoes a thermally induced intramolecular cyclization to yield the 4-quinolone structure. mdpi.com

Modern synthetic methods have expanded to include various catalytic and photo-induced oxidative cyclization strategies. mdpi.com For instance, cascade reactions involving an intramolecular Prins reaction can generate benzyl carbenium ions, which are subsequently trapped by Friedel–Crafts alkylation to form complex polycyclic systems. beilstein-journals.org Another approach involves the palladium-catalyzed allylic C–H oxidative annulation, which proceeds through the formation of a labile diazetidinium cation intermediate, followed by irreversible cyclization and subsequent oxidation to furnish the quinoline (B57606) product. mdpi.com

Table 1: Overview of Selected Quinolone Cyclization Mechanisms

| Reaction Name/Type | Key Intermediate(s) | Driving Force/Conditions | Product Type |

| Conrad-Limpach-Knorr | β-arylaminoacrylate | Thermal (High Temperature, ~250°C) | 4-Quinolones |

| Povarov Reaction (Photocatalyzed) | N-radical cation | Visible Light, Photocatalyst (e.g., Ag/g-C3N4) | 2-Arylquinolines |

| Prins/Friedel-Crafts Cascade | Benzyl carbenium ion | Lewis Acid (e.g., BF3·Et2O) | 4-Aryl-tetralin-2-ols |

| Palladium-Catalyzed Annulation | Diazetidinium cation | Pd(II) Catalyst, Dioxygen (Oxidant) | 2-Substituted Quinolines |

Manganese(III) acetate (B1210297), Mn(OAc)₃, is a versatile and efficient single-electron oxidant used to initiate free-radical reactions for the synthesis of complex organic molecules, including quinolones. rsc.orgwikipedia.org Its role is to generate electrophilic radical species from precursors like β-dicarbonyl compounds or other enolizable carbonyls. wikipedia.orgresearchgate.net

The general mechanism begins with the single-electron oxidation of the substrate by Mn(OAc)₃, forming an α-oxoalkyl radical. wikipedia.org This radical can then undergo an intramolecular cyclization by adding to a carbon-carbon multiple bond within the same molecule. wikipedia.orgmdpi.com The resulting adduct radical can follow several pathways. It can be further oxidized by another molecule of Mn(OAc)₃ or a co-oxidant like copper(II) acetate to form a carbocation, which may then undergo elimination or be trapped by a nucleophile. wikipedia.org Alternatively, it can abstract a hydrogen atom to yield a saturated product. wikipedia.org This method has proven successful for regio- and stereoselective cyclizations in the synthesis of natural products. mdpi.com

Table 2: Mechanistic Steps in Mn(III) Acetate-Mediated Radical Cyclization

| Step | Description | Reactant(s) | Intermediate(s) |

| 1. Radical Generation | Single-electron transfer from an enolizable carbonyl compound to Mn(III) acetate. | Carbonyl Compound, Mn(OAc)₃ | α-oxoalkyl radical |

| 2. Radical Addition | Intramolecular addition of the generated radical to a C-C multiple bond. | α-oxoalkyl radical | Adduct radical |

| 3. Oxidation/Termination | The adduct radical is either oxidized to a carbocation or abstracts a hydrogen atom. | Adduct radical, Mn(OAc)₃, Cu(OAc)₂ | Carbocation or Saturated Product |

Free Radical Chemistry Involving Quinolones

Free radical intermediates are central to many synthetic and degradative transformations of quinolones. Their high reactivity allows for the formation of new carbon-carbon bonds and the functionalization of the quinolone core.

Free radicals involving the quinolone structure can be generated through several methods. As discussed, oxidative initiation using reagents like manganese(III) acetate is a common strategy in synthesis. rsc.orgwikipedia.orgmdpi.com Photo-induced reactions, where light provides the energy for electron transfer, can also produce radical species like semiquinone radicals from quinone-quinoline chelators. nih.gov In environmental or biological contexts, advanced oxidation processes can generate highly reactive species like hydroxyl radicals (•OH) that react with quinolones. nih.gov

The detection and characterization of these transient species are critical for mechanistic studies. Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for detecting species with unpaired electrons, such as sulfate and hydroxyl radicals, often using spin traps like DMPO. mdpi.com Another sensitive method is chemiluminescence detection, which measures the light emitted during certain free-radical reactions and can be used to estimate the rate of radical formation. actanaturae.ru

Table 3: Methods for Generation and Detection of Quinolone-Related Radicals

| Method | Description | Radical Species Generated/Detected | Key Technique/Reagent |

| Generation | |||

| Chemical Oxidation | Single-electron oxidation of a precursor. | α-oxoalkyl radicals, carbocation radicals | Mn(OAc)₃ |

| Photochemical Reaction | Light-induced electron transfer. | Semiquinone radicals | UV/Visible Light |

| Advanced Oxidation | Reaction with strong oxidizing agents. | Hydroxyl radicals, sulfate radicals | Fenton's reagent, Persulfates |

| Detection | |||

| Electron Paramagnetic Resonance (EPR) | Detects unpaired electrons directly or via spin trapping. | Hydroxyl, Sulfate, Semiquinone radicals | Spin Traps (e.g., DMPO, TEMP) |

| Chemiluminescence | Measures photon emission from radical reactions. | Various reactive oxygen species | Luminol, Lucigenin |

Once generated, free radicals act as pivotal intermediates in a variety of quinolone transformations. In synthetic chemistry, intramolecular radical cyclization is a powerful tool for constructing the quinolone ring system and other complex cyclic structures. rsc.orgmdpi.com The radical addition to an alkene or alkyne forms a new carbon-carbon bond, leading to the cyclized product. mdpi.com

In the context of degradation, free radicals are responsible for breaking down the stable quinolone structure. Studies on fluoroquinolones have shown that hydroxyl radicals can attack the aromatic ring, leading to hydroxylation, substitution of fluorine atoms, and cleavage of side chains like the piperazine (B1678402) ring. nih.gov The formation of free radicals from quinone-quinoline chelators in the presence of metal ions also highlights their role in redox cycling and the generation of reactive oxygen species (ROS). nih.gov

Electronic Effects on Reactivity and Selectivity

The reactivity of the quinolone ring and the selectivity of its reactions are significantly influenced by the electronic properties of substituents. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic core can alter the electron density distribution, affecting the molecule's susceptibility to electrophilic or nucleophilic attack, as well as its redox potential.

Research indicates that the electronic effect of substituents on the phenyl group of quinoline moieties is crucial for certain biological activities, implying a direct link between electronic structure and reactivity. mdpi.com For instance, in free-radical degradation processes, the rate constants for reactions with hydroxyl radicals are related to the functional groups attached to the quinolone core. nih.gov Steric hindrance from bulky groups can also play a role in directing reactivity. nih.gov Furthermore, electrochemical studies of 4-quinolones show that their redox potentials are inherent properties that determine whether they can be reduced in biological systems, a factor governed by their electronic structure. nih.gov

Table 4: Influence of Substituents on Quinolone Reactivity

| Substituent Type | Example Groups | Effect on Ring Electron Density | Impact on Reactivity |

| Electron-Donating Group (EDG) | -CH₃, -OCH₃, -NH₂ | Increases | Activates the ring towards electrophilic attack; may influence radical stability. |

| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -CF₃, -COOH | Decreases | Deactivates the ring towards electrophilic attack; makes the ring more susceptible to nucleophilic attack. |

| Halogens | -F, -Cl, -Br | Inductively withdrawing, resonantly donating | Can influence reaction rates and provide sites for nucleophilic substitution. |

Influence of Substituents on Reaction Outcomes

The reactivity of the quinoline ring is significantly influenced by the nature and position of its substituents. In this compound, the three methyl groups and the hydroxyl group dictate the molecule's chemical behavior. Substituents can alter reaction outcomes through a combination of electronic and steric effects. For instance, the development of quinolone antibiotics has shown that modifications at positions such as C5, C7, and C8 can profoundly impact biological and chemical properties nih.govresearchgate.net.

The core structure of quinolones possesses several key positions where substitutions can enhance or modify activity nih.gov. The methyl groups (-CH3) on this compound are electron-donating groups. Through inductive and hyperconjugation effects, they increase the electron density of the quinoline ring system, making it more susceptible to electrophilic attack compared to the unsubstituted quinoline. The hydroxyl group at the C4 position establishes a tautomeric equilibrium with its keto form, 2,5,7-trimethylquinolin-4(1H)-one. This keto-enol tautomerism is a critical feature of its reactivity, influencing its aromaticity and the nucleophilicity of the oxygen and nitrogen atoms.

Structure-activity relationship (SAR) studies, although often focused on biological activity, reveal fundamental chemical principles. For example, the introduction of an electron-donating group at position-2 has been shown to enhance the antimalarial capability in certain quinoline hybrids, while electron-withdrawing groups at the same position can lead to a loss of activity rsc.org. This highlights the sensitivity of the quinoline core to electronic modifications. The substituents on this compound collectively contribute to a specific electronic and steric profile that governs its reaction pathways.

The table below summarizes the influence of each substituent on the quinoline core of the target molecule.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Influence on Reactivity |

| Methyl (-CH₃) | C2 | Electron-donating | Moderate hindrance at C2 and C3 | Activates the pyridinone ring; directs electrophilic attack away from C3. |

| Hydroxyl (-OH) | C4 | Electron-donating (enol form) | Minimal | Participates in keto-enol tautomerism, influencing aromaticity and nucleophilicity. |

| Methyl (-CH₃) | C5 | Electron-donating | Moderate hindrance at C5 and C6 | Activates the benzene (B151609) ring; influences regioselectivity of electrophilic substitution. |